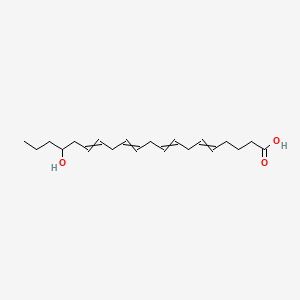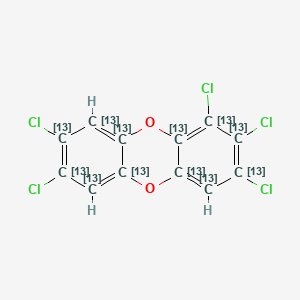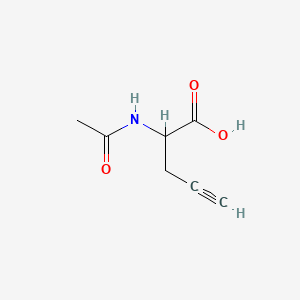
2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid
Overview
Description
2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid is a compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties
Mechanism of Action
Target of Action
Similar thiazolidine derivatives have been identified as selective inhibitors of the dual specificity phosphatase (dsp) family .
Mode of Action
It’s known that thiazolidine derivatives can interact with their targets and cause significant changes . For instance, some thiazolidine derivatives have been found to exhibit anti-inflammatory and anti-tumor effects .
Biochemical Pathways
Thiazolidine derivatives are known to impact a variety of biological properties including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Pharmacokinetics
The synthesis of thiazolidine derivatives has been studied to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Some thiazolidine derivatives have been found to exhibit anti-inflammatory and anti-tumor effects .
Action Environment
The synthesis of thiazolidine derivatives has been studied under various conditions to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Biochemical Analysis
Biochemical Properties
2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid plays a significant role in biochemical reactions, particularly due to its thiazolidine ring. This compound interacts with several enzymes and proteins, including aldose reductase, which is crucial in the polyol pathway. The interaction with aldose reductase is characterized by inhibition, which can be beneficial in managing complications related to diabetes . Additionally, 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid exhibits antioxidant properties, interacting with reactive oxygen species and reducing oxidative stress in cells .
Cellular Effects
The effects of 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid on various cell types are profound. It influences cell signaling pathways, particularly those involved in inflammation and oxidative stress. By modulating these pathways, the compound can reduce inflammatory responses and protect cells from oxidative damage . Furthermore, 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid affects gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes . This modulation of gene expression contributes to its protective effects on cellular metabolism.
Molecular Mechanism
At the molecular level, 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid exerts its effects through several mechanisms. It binds to the active site of aldose reductase, inhibiting its activity and thus reducing the conversion of glucose to sorbitol . This inhibition is crucial in preventing the accumulation of sorbitol, which can lead to cellular damage. Additionally, the compound interacts with reactive oxygen species, neutralizing them and preventing oxidative damage to cellular components . These interactions highlight the compound’s dual role as an enzyme inhibitor and antioxidant.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to gradual degradation . Long-term studies have shown that the compound maintains its protective effects on cellular function, although the degree of protection may diminish with prolonged exposure . These findings underscore the importance of considering the temporal stability of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as reducing oxidative stress and inflammation . At high doses, toxic effects can occur, including cellular toxicity and adverse metabolic effects . These threshold effects highlight the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes such as aldose reductase and other oxidoreductases, influencing metabolic flux and metabolite levels . The compound’s antioxidant properties also affect the redox balance within cells, contributing to its overall metabolic impact . These interactions underscore the compound’s multifaceted role in cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in tissues with high oxidative stress, such as the liver and kidneys, where it exerts its protective effects . These distribution patterns are crucial for understanding the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid is primarily within the cytoplasm and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these specific compartments . Within the mitochondria, the compound enhances the organelle’s antioxidant capacity, protecting it from oxidative damage . These localization patterns are essential for the compound’s functional activity within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid typically involves the condensation of a thiazolidinone derivative with an appropriate aldehyde or ketone. One common method involves the reaction of 4-oxo-2-thioxo-1,3-thiazolidine-3-carboxylic acid with an aldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of water as a solvent, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolidinones .
Scientific Research Applications
2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pentanedioic acid
- N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide
- 3-{4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl}propanoic acid
Uniqueness
2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid is unique due to its specific structural features, which confer distinct biological activities. Its ability to act as a versatile building block in the synthesis of various biologically active compounds sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S2/c1-3(5(9)10)7-4(8)2-12-6(7)11/h3H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSZELICBFRQES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)CSC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80959941 | |
| Record name | 2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80959941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39137-13-8 | |
| Record name | 3-Thiazolidineacetic acid, alpha-methyl-4-oxo-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039137138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80959941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(2-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1346054.png)



![5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one](/img/structure/B1346060.png)



